2-Chlorophenethyl bromide 2-Chlorophenethyl bromide
Brand Name: Vulcanchem
CAS No.: 16793-91-2
VCID: VC21059331
InChI: InChI=1S/C8H8BrCl/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2
SMILES: C1=CC=C(C(=C1)CCBr)Cl
Molecular Formula: C8H8BrCl
Molecular Weight: 219.5 g/mol

2-Chlorophenethyl bromide

CAS No.: 16793-91-2

Cat. No.: VC21059331

Molecular Formula: C8H8BrCl

Molecular Weight: 219.5 g/mol

* For research use only. Not for human or veterinary use.

2-Chlorophenethyl bromide - 16793-91-2

Specification

CAS No. 16793-91-2
Molecular Formula C8H8BrCl
Molecular Weight 219.5 g/mol
IUPAC Name 1-(2-bromoethyl)-2-chlorobenzene
Standard InChI InChI=1S/C8H8BrCl/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2
Standard InChI Key AECBVDLERUETKG-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CCBr)Cl
Canonical SMILES C1=CC=C(C(=C1)CCBr)Cl

Introduction

Chemical Identity and Structural Characteristics

2-Chlorophenethyl bromide (CAS: 16793-91-2) is an aromatic halogenated compound with the molecular formula C₈H₈BrCl and a molecular weight of 219.51 g/mol . The compound's IUPAC name is 1-(2-bromoethyl)-2-chlorobenzene . Structurally, it consists of a benzene ring substituted with a chlorine atom at the ortho position and a 2-bromoethyl chain. This arrangement creates a molecule with unique reactivity patterns governed by both aromatic and aliphatic halide chemistry.

The compound is known by several synonyms in scientific literature, including:

  • 1-(2-Bromoethyl)-2-chlorobenzene

  • 2-(2-Chlorophenyl)ethyl bromide

  • Benzene, 1-(2-bromoethyl)-2-chloro-

  • o-Chlorophenethyl bromide

Its structural configuration features a 2-chlorophenyl group connected to a bromoethyl chain, providing distinct reaction sites for nucleophilic substitution and other transformations.

Physical and Chemical Properties

2-Chlorophenethyl bromide possesses characteristic physical and chemical properties that influence its handling, storage, and application in chemical processes. The comprehensive data on its physical and chemical attributes are presented in Table 1.

Table 1: Physical and Chemical Properties of 2-Chlorophenethyl Bromide

PropertyValueReference
Physical StateLiquid
AppearanceColorless to yellow
Boiling Point110-112 °C at 10 mmHg
Density1.4569 g/mL at 25 °C
Refractive Indexn₂₀/D 1.5707
Flash Point>230 °F
Molecular Weight219.51 g/mol
SolubilitySoluble in common organic solvents
Storage ConditionsKeep in dark place, sealed, dry, room temperature

The compound's relatively high boiling point indicates significant intermolecular forces, while its density greater than water suggests limited water solubility. These properties make it suitable for various organic reactions where anhydrous conditions are required .

ParameterClassificationReference
Signal WordDanger
GHS PictogramsCorrosion (GHS05), Exclamation Mark (GHS07)
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H318: Causes serious eye damage
H335: May cause respiratory irritation
Environmental HazardsToxic to aquatic life with long-lasting effects
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P264: Wash hands thoroughly after handling
P280: Wear protective gloves/protective clothing/eye protection/face protection
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell
P302+P352: IF ON SKIN: Wash with plenty of soap and water
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Safety procedures when handling this compound should include:

  • Use of appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and laboratory coat

  • Working in a well-ventilated area or fume hood

  • Avoiding contact with skin, eyes, and respiratory system

  • Proper disposal of waste according to local regulations

  • Storing in tightly closed containers away from incompatible materials

Synthesis and Preparation Methods

Several synthetic routes are available for the preparation of 2-Chlorophenethyl bromide, with the most common approaches involving the bromination of 2-chlorophenethyl alcohol derivatives.

Synthesis from Phenethyl Alcohol Derivatives

One established method involves converting the corresponding 2-chlorophenethyl alcohol to the bromide using appropriate brominating agents:

  • Using Phosphorus Tribromide: Treatment of 2-chlorophenethyl alcohol with PBr₃ in dichloromethane at controlled temperatures (0-5°C) results in the substitution of the hydroxyl group with bromine .

  • Using Carbon Tetrabromide/Triphenylphosphine: Another efficient method employs CBr₄ and PPh₃ in dichloromethane:

    • The alcohol (2 mmol) and CBr₄ (2.2 mmol) are dissolved in CH₂Cl₂

    • PPh₃ (2.2 mmol) is added in portions at 0°C

    • The mixture is stirred overnight at room temperature

    • Purification by column chromatography yields the pure product

Alternative Synthetic Approaches

The compound can also be synthesized through:

  • Direct Bromination of 2-Chloroethylbenzene: Involving radical bromination using N-bromosuccinimide (NBS) with a radical initiator such as AIBN or peroxides.

  • From o-Chlorobenzyl Derivatives: Through a two-step process involving extension of the carbon chain followed by bromination at the terminal position .

The choice of synthetic method depends on the availability of starting materials, required purity, and scale of production.

Chemical Reactivity and Applications

2-Chlorophenethyl bromide displays reactivity characteristic of both aromatic halides and alkyl bromides, making it a versatile building block in organic synthesis.

Nucleophilic Substitution Reactions

The bromoethyl group readily undergoes nucleophilic substitution reactions with various nucleophiles:

  • Amine Nucleophiles: Reaction with primary or secondary amines yields the corresponding 2-chlorophenethylamine derivatives, which are important intermediates in pharmaceutical synthesis.

  • Oxygen Nucleophiles: Treatment with alcohols or alkoxides produces ethers, while hydroxide yields the corresponding alcohol.

  • Sulfur Nucleophiles: Reactions with thiols or thiolates generate thioethers, which may have applications in coordination chemistry.

Applications in Organic Synthesis

2-Chlorophenethyl bromide serves as a key intermediate in the synthesis of:

  • Pharmaceutical Compounds: Used in the preparation of various biologically active molecules, including potential antimicrobial and anti-inflammatory agents.

  • Building Block: Functions as a versatile building block for creating complex organic molecules through various reaction pathways.

  • Research Applications: Employed in academic and industrial research settings for structure-activity relationship studies and method development .

The presence of the halogen atoms provides additional sites for further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings.

Analytical Characterization

The identification and purity assessment of 2-Chlorophenethyl bromide typically involve several complementary analytical techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy shows characteristic signals for:

  • Aromatic protons (7.2-7.4 ppm)

  • Methylene protons adjacent to bromine (approximately 3.6-3.7 ppm)

  • Methylene protons adjacent to the aromatic ring (approximately 3.1 ppm)

Infrared (IR) Spectroscopy: Displays characteristic bands for:

  • Aromatic C-H stretching (3100-3000 cm⁻¹)

  • Aliphatic C-H stretching (3000-2850 cm⁻¹)

  • C-Br stretching (550-650 cm⁻¹)

  • C-Cl stretching (650-750 cm⁻¹)

Chromatographic Analysis

Gas Chromatography (GC): Used for purity determination, with commercial samples typically showing purity ≥94.0% .

High-Performance Liquid Chromatography (HPLC): Can be employed for monitoring reaction progress during synthesis and for quality control purposes .

SupplierPurityAvailable QuantitiesFormReference
Thermo Scientific95%1g, 5gLiquid
Sigma-Aldrich97%VariousLiquid
Various Chinese Manufacturers98% min.1kg and bulk quantitiesLiquid

Product specifications typically include:

  • Appearance (colorless to yellow liquid)

  • Purity by GC (≥94.0%)

  • Infrared spectrum confirmation

  • Refractive index compliance

The compound is generally supplied in amber glass bottles to protect from light degradation, with appropriate hazard labeling according to international regulations.

Related Compounds and Comparative Analysis

2-Chlorophenethyl bromide belongs to a family of halogenated phenethyl compounds with similar structural features but varying substitution patterns.

Table 4: Comparison with Related Compounds

CompoundCAS NumberKey Structural DifferenceProperties DifferenceReference
4-Chlorophenethyl bromide6529-53-9Chlorine at para positionDifferent reactivity due to para substitution
1-(2-Bromoethyl)-2,4-dichlorobenzene108649-59-8Additional chlorine at position 4Higher molecular weight (240.41 g/mol), increased electron-withdrawing effects
1-[(1Z)-2-Bromoethenyl]-4-chlorobenzene66482-29-9Contains bromoethenyl group instead of bromoethylEnhanced reactivity due to double bond

The position of substituents significantly affects the reactivity patterns and physical properties of these compounds. The ortho-chloro substitution in 2-Chlorophenethyl bromide creates distinct electronic and steric effects compared to its para-substituted isomer .

Research Applications and Future Directions

Current research involving 2-Chlorophenethyl bromide spans several domains in synthetic organic chemistry and materials science:

  • Pharmaceutical Development: The compound serves as a building block for synthesizing novel pharmaceutical candidates, particularly those requiring controlled functionalization of aromatic systems .

  • Method Development: It is employed in the development of new synthetic methodologies, especially those involving metal-catalyzed cross-coupling reactions and mild functionalization strategies .

  • Materials Science: Potential applications in the preparation of specialized polymers and materials with unique properties.

Future research directions may include:

  • Development of greener synthetic routes to produce this compound with reduced environmental impact

  • Exploration of its utility in flow chemistry and continuous manufacturing processes

  • Investigation of novel transformations leveraging the dual reactivity of the chloro and bromo substituents

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